molecular formula C8H15NO B13563300 6-Azaspiro[3.4]octan-5-ylmethanol

6-Azaspiro[3.4]octan-5-ylmethanol

Cat. No.: B13563300
M. Wt: 141.21 g/mol
InChI Key: XBFNCGQQDLYQJF-UHFFFAOYSA-N
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Description

{6-azaspiro[34]octan-5-yl}methanol is a chemical compound with a unique spirocyclic structure It is characterized by a spiro junction where a nitrogen atom is part of the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-azaspiro[3.4]octan-5-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of a suitable precursor containing a nitrogen atom, followed by reduction and functionalization steps. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of {6-azaspiro[3.4]octan-5-yl}methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

{6-azaspiro[3.4]octan-5-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

{6-azaspiro[3.4]octan-5-yl}methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {6-azaspiro[3.4]octan-5-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites uniquely, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

  • {5-azaspiro[3.4]octan-6-yl}methanol
  • {6-azaspiro[3.4]octan-8-yl}methanol

Uniqueness

{6-azaspiro[3.4]octan-5-yl}methanol is unique due to its specific spirocyclic structure and the position of the hydroxymethyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

6-azaspiro[3.4]octan-5-ylmethanol

InChI

InChI=1S/C8H15NO/c10-6-7-8(2-1-3-8)4-5-9-7/h7,9-10H,1-6H2

InChI Key

XBFNCGQQDLYQJF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCNC2CO

Origin of Product

United States

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